molecular formula C18H12Cl2N6OS B2928005 N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-62-1

N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2928005
CAS No.: 868968-62-1
M. Wt: 431.3
InChI Key: ILDMBVILFPSQMO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3 and a thioacetamide-linked 3,4-dichlorophenyl moiety. The molecule’s structural complexity arises from its fused triazole-pyridazine system, which is known to confer diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6OS/c19-13-4-3-12(8-14(13)20)22-16(27)10-28-17-6-5-15-23-24-18(26(15)25-17)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDMBVILFPSQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, focusing on its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenyl moiety and a triazolo-pyridazine scaffold. The presence of sulfur in the thioacetamide group enhances its reactivity and biological interactions.

Structural Formula

N 3 4 dichlorophenyl 2 3 pyridin 3 yl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide\text{N 3 4 dichlorophenyl 2 3 pyridin 3 yl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The specific compound under discussion has been evaluated for its antibacterial activity and is believed to possess similar or enhanced efficacy due to its structural attributes.

Anticancer Properties

The triazole framework is recognized for its potential as an anticancer agent. Studies have demonstrated that compounds with this moiety can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, triazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins .

Inhibition of Kinases

The compound has shown promise as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. Inhibitors targeting p38 MAPK are being explored for their therapeutic potential in treating inflammatory diseases and certain cancers. The specific interactions and binding affinities of this compound with p38 MAPK warrant further investigation to elucidate its full therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies for triazole derivatives have revealed that modifications at various positions significantly influence biological activity. For example:

Position Modification Effect on Activity
1Addition of electron-withdrawing groupsIncreased potency against bacterial strains
2Variation in substituents on the pyridine ringAltered selectivity towards cancer cells
3Changes in the thio groupEnhanced binding affinity to target enzymes

These findings suggest that strategic modifications can optimize the pharmacological profile of the compound.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various triazole derivatives including this compound:

  • Tested Strains : S. aureus, E. coli, Pseudomonas aeruginosa
  • Results : The compound exhibited MIC values comparable to established antibiotics, indicating strong potential as an antimicrobial agent.

Study on Anticancer Activity

Another study assessed the anticancer properties of triazole derivatives:

  • Cell Lines : MCF7 (breast cancer), HeLa (cervical cancer)
  • Findings : The compound induced significant apoptosis in both cell lines with IC50 values lower than those observed for conventional chemotherapeutics.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Pyridine Isomerism : The pyridin-3-yl substituent may engage in distinct hydrogen-bonding or π-stacking interactions relative to pyridin-2-yl derivatives, influencing target selectivity .

Functional Analogues with Modified Linkers

Compound Name Linker/Backbone Modification Biological Relevance
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) Methylated triazolo-pyridazine core Functional inhibitor of Lin28 proteins
(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid Propenoic acid linker Thermal stability (mp 187–189°C)

Key Observations :

  • Thioacetamide vs. Propenoic Acid Linkers: The thioacetamide group in the target compound may improve membrane permeability compared to polar propenoic acid derivatives .

Research Findings and Implications

  • Thermal Stability : Analogous triazolo-pyridazine compounds exhibit melting points ranging from 187°C to 253°C, suggesting robust thermal stability for the target compound .

Notes

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural inferences.

Synthetic Accessibility : The dichlorophenyl and pyridin-3-yl groups may pose challenges in regioselective synthesis compared to methoxy-substituted analogs.

Future Directions : Priority should be given to in vitro assays evaluating kinase inhibition and cytotoxicity relative to the analogs listed above.

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